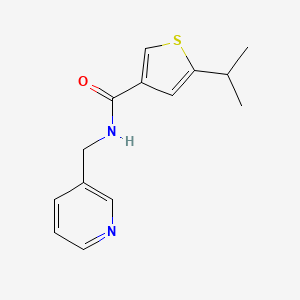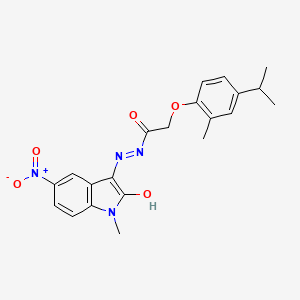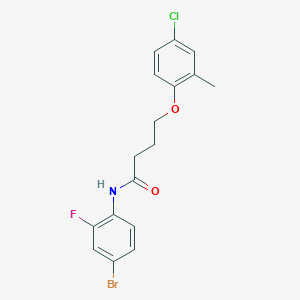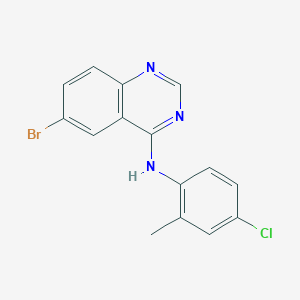
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PTX-200, is a novel small molecule drug that has shown promise in various preclinical studies. This compound belongs to the class of thiophene carboxamides and has been found to possess anti-cancer properties. In
作用机制
The exact mechanism of action of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide inhibits the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide may disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide inhibits the phosphorylation of various proteins, including CK2 substrates. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to induce DNA damage and inhibit DNA repair in cancer cells. In vivo studies have shown that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide reduces tumor growth and metastasis in mouse models of breast and lung cancer.
实验室实验的优点和局限性
One advantage of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is that it has shown efficacy against various cancer cell lines, suggesting that it may have broad anti-cancer activity. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to enhance the efficacy of other anti-cancer drugs, which may make it a useful combination therapy. However, one limitation of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the clinic.
未来方向
There are several future directions for the study of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapies. Another direction is to investigate the use of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other anti-cancer drugs, which may enhance its efficacy. Furthermore, the development of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide analogs may lead to the identification of more potent and selective CK2 inhibitors.
合成方法
The synthesis of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 5-isopropyl-2-methylthiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminomethylpyridine. The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal to yield 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
科学研究应用
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and doxorubicin.
属性
IUPAC Name |
5-propan-2-yl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)13-6-12(9-18-13)14(17)16-8-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHDIRIDJZPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)
![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)


![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)

![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)
